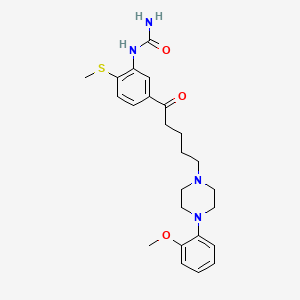
Dihexyl glutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyl glutarate, also known as glutaric acid dihexyl ester, is an organic compound with the molecular formula C₁₇H₃₂O₄. It is a diester derived from glutaric acid and hexanol. This compound is used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihexyl glutarate can be synthesized through the esterification of glutaric acid with hexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of glutaric acid to this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of glutaric acid and hexanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting this compound is purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Dihexyl glutarate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glutaric acid and hexanol.
Oxidation: this compound can be oxidized to produce glutaric acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glutaric acid and hexanol.
Oxidation: Glutaric acid and other oxidation products.
Reduction: Hexanol and other reduced products.
Applications De Recherche Scientifique
Dihexyl glutarate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a solvent and plasticizer in various industrial processes
Mécanisme D'action
Dihexyl glutarate exerts its effects through various molecular mechanisms. It can interact with cellular enzymes and proteins, altering their activity and function. For example, it has been shown to inhibit α-ketoglutarate-dependent dioxygenases, leading to changes in cellular metabolism and gene expression . Additionally, this compound can undergo glutarylation, a post-translational modification that affects protein function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl glutarate
- Diethyl glutarate
- Dibutyl glutarate
Comparison
Dihexyl glutarate is unique among its analogs due to its longer alkyl chain, which imparts different physical and chemical properties. For example, this compound has a higher boiling point and lower solubility in water compared to dimethyl and diethyl glutarate. These differences make this compound more suitable for certain industrial applications, such as use as a plasticizer in polymers .
Propriétés
Numéro CAS |
3634-95-5 |
|---|---|
Formule moléculaire |
C17H32O4 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
dihexyl pentanedioate |
InChI |
InChI=1S/C17H32O4/c1-3-5-7-9-14-20-16(18)12-11-13-17(19)21-15-10-8-6-4-2/h3-15H2,1-2H3 |
Clé InChI |
GXFXLHQQYQDXKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)CCCC(=O)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



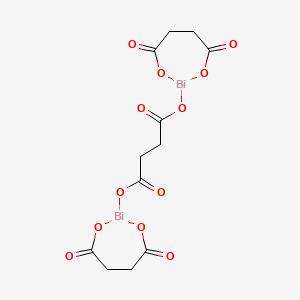
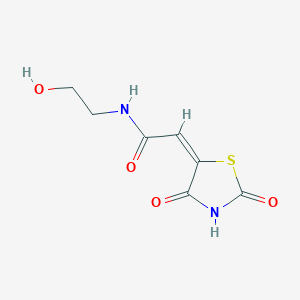
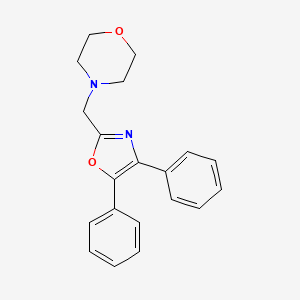

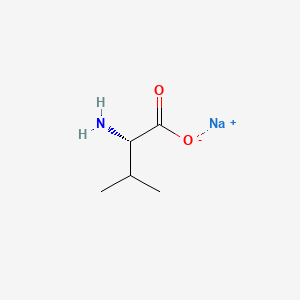

![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)


